molecular formula C23H24N2O4 B11448077 1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone

1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone

Cat. No.: B11448077
M. Wt: 392.4 g/mol
InChI Key: AEXOGGYTSSLKPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their stable structure and reactive functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone typically involves multi-step organic reactions. The starting materials might include anthraquinone derivatives, piperidine, and hydroxyethylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: Substitution reactions can replace specific functional groups with others, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other anthraquinone derivatives with different functional groups. Examples could be:

  • 1-(2-Hydroxyethylamino)-anthraquinone
  • 2-(3-Methylpiperidine-1-carbonyl)-anthraquinone

Uniqueness

1-(2-Hydroxy-ethylamino)-2-(3-methyl-piperidine-1-carbonyl)-anthraquinone is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness might make it particularly valuable for certain applications, such as targeted drug development or specialized industrial processes.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-2-(3-methylpiperidine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C23H24N2O4/c1-14-5-4-11-25(13-14)23(29)18-9-8-17-19(20(18)24-10-12-26)22(28)16-7-3-2-6-15(16)21(17)27/h2-3,6-9,14,24,26H,4-5,10-13H2,1H3

InChI Key

AEXOGGYTSSLKPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO

Origin of Product

United States

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